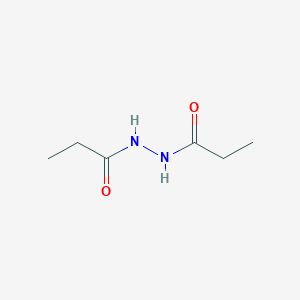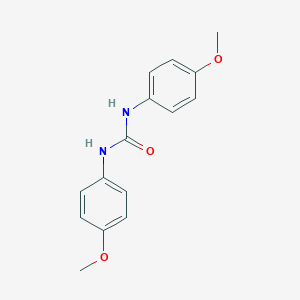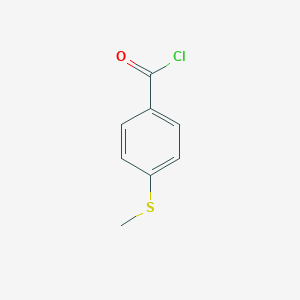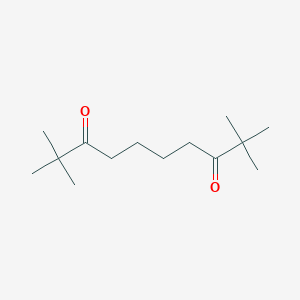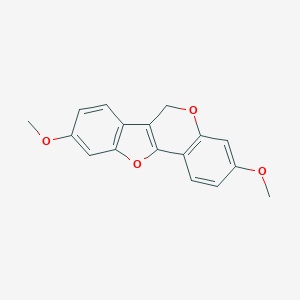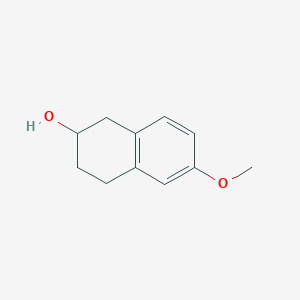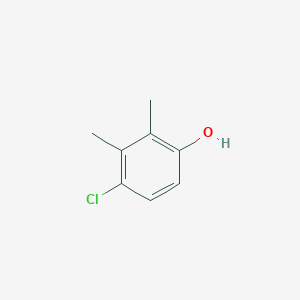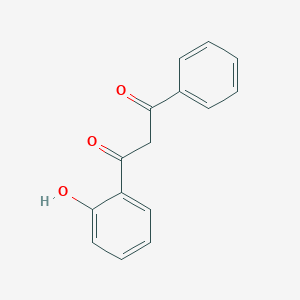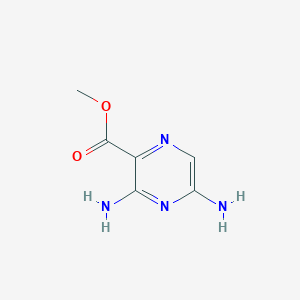
2,2-二甲基戊酸
描述
Synthesis Analysis
The synthesis of 2,2-dimethylpentanoic acid and its derivatives can be achieved through various chemical processes. For instance, a related compound, 2,2-dimethylolpropanoic acid, was synthesized through a mixed aldol condensation and oxidation from formaldehyde and propaldehyde, using K2CO3 as a catalyst (Min, 2006). Another study explored the synthesis of 2,2-Dimethylol propionic acid, optimizing various factors such as condensation temperature and time, propionaldehyde-formaldehyde ratio, and oxidation conditions (Zhang & Liu, 2014).
Molecular Structure Analysis
Understanding the molecular structure of 2,2-dimethylpentanoic acid is crucial for its application in various chemical processes. For instance, the study of stereochemistry in molecules similar to 2,2-dimethylpentanoic acid, such as amino acids found in meteorites, provides insights into the asymmetric influence on organic chemical evolution (Cronin & Pizzarello, 1997).
Chemical Reactions and Properties
The chemical reactions involving 2,2-dimethylpentanoic acid are diverse. A notable example is the transition-metal-free decarboxylation of 3,3,3-trifluoro-2,2-dimethylpropanoic acid for preparing C(CF3)Me2-containing heteroarenes, demonstrating the compound's utility in synthesizing complex organic structures (Liu et al., 2018).
Physical Properties Analysis
The physical properties of 2,2-dimethylpentanoic acid, such as solubility, boiling and melting points, are important for its practical applications in various chemical processes. While specific studies on these properties were not identified, they are generally determinable through standard chemical analysis techniques.
Chemical Properties Analysis
The chemical properties of 2,2-dimethylpentanoic acid, including reactivity with other compounds, stability under various conditions, and potential for functionalization, are key to its use in synthetic chemistry. Research into similar compounds provides insights into the potential reactivity and applications of 2,2-dimethylpentanoic acid in various chemical syntheses (Crich & Cai, 2007).
科学研究应用
天文学和有机化学:在莫切森陨石中发现了2-氨基-2,3-二甲基戊酸,表明在生命起源之前对有机化学演化产生了不对称影响 (Cronin & Pizzarello, 1997)。
药理学和医学:一种衍生物,3-(6-甲氧基-2-萘基)-2-2-二甲基戊酸,表现出强烈的雌激素活性,并被研究其生物学效应 (Sturnick & Gargill, 1952)。
环境化学:吉非贝酯,2,2-二甲基戊酸的一种变体,被研究其与废水中氯的反应,形成氯化副产物 (Krkošek et al., 2011)。
分子识别:对带有吡啶端基的2,2-二甲基丁炔酸的研究表明其能够形成分子间氢键结合的二聚体,为分子识别提供了见解 (Wash et al., 1997)。
有机合成:该化合物的衍生物,2,4-二羟基-2,4-二甲基戊酸,使用硼氰化铊和丙酮合成,显示了在有机合成过程中的潜力 (Abu-Salem et al., 2008)。
不对称合成:开发了第一个一锅法合成3-[2-(6-甲氧基萘基)]-2,2-二甲基戊酸酯(Vallestril®),具有潜在的生物学意义 (Hou & Meyers, 2000)。
润滑工程:探索了2,2-二甲基戊酸酯和新戊基多元醇作为合成润滑剂基础油用于飞机发动机,展示了其在工业化学中的应用 (Chao et al., 1979)。
制药化学:该化合物被用于研究合成甲基3-氧代-4,4-二甲基戊酸酯-1,3-14C,展示了其在制备放射性药物中的作用 (Sieving, 1987)。
安全和危害
属性
IUPAC Name |
2,2-dimethylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-4-5-7(2,3)6(8)9/h4-5H2,1-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYCZAWRXHAAPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70152141 | |
| Record name | 2,2-Dimethylvaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70152141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylpentanoic acid | |
CAS RN |
1185-39-3 | |
| Record name | 2,2-Dimethylpentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1185-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethylvaleric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001185393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dimethylpentanoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61983 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-Dimethylvaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70152141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethylvaleric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.348 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2-DIMETHYLVALERIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95233IS466 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

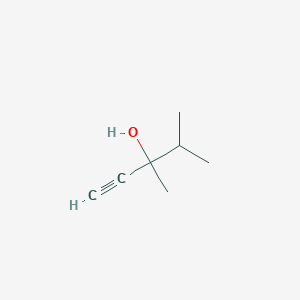
![9,10-Anthracenedione, 1-hydroxy-4-[[4-[(methylsulfonyl)oxy]phenyl]amino]-](/img/structure/B75086.png)
